molecular formula C8H12O3 B13511901 rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid

rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid

Cat. No.: B13511901
M. Wt: 156.18 g/mol
InChI Key: TZJAUBZYKUFTOR-BBVRLYRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,4S,5S)-4-Hydroxybicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a [3.2.0] bridged ring system, a hydroxyl group at position 4, and a carboxylic acid moiety at position 1. Its stereochemistry (rac-1R,4S,5S) confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound’s rigid bicyclic framework enhances metabolic stability and target selectivity, while the hydroxyl and carboxyl groups enable hydrogen bonding and ionic interactions, critical for biological activity .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1S,4R,5R)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-6-2-4-8(7(10)11)3-1-5(6)8/h5-6,9H,1-4H2,(H,10,11)/t5-,6+,8-/m0/s1

InChI Key

TZJAUBZYKUFTOR-BBVRLYRLSA-N

Isomeric SMILES

C1C[C@]2([C@@H]1[C@@H](CC2)O)C(=O)O

Canonical SMILES

C1CC2(C1C(CC2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:

    Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group can be done using hydroxylating agents under controlled conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand reaction mechanisms involving bicyclic compounds.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Biological Activity: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic applications in treating various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Modifications in Bicyclo[3.2.0] Systems

Substituent Variations
  • rac-(1R,4S,5S)-4-Bromobicyclo[3.2.0]heptane-1-carboxylic Acid

    • Structure : Bromo substituent replaces the hydroxyl group at position 3.
    • Molecular Formula : C₈H₁₁BrO₂ (vs. C₈H₁₂O₃ for the hydroxy analog).
    • Properties : Increased lipophilicity (logP ~1.2 vs. ~0.5) due to bromine, enhancing membrane permeability but reducing solubility. Reactivity shifts toward nucleophilic substitution at C4 .
  • (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic Acid Structure: Oxo group at position 7 instead of hydroxyl. Molecular Formula: C₈H₁₀O₃. Properties: The ketone introduces electron-withdrawing effects, lowering the pKa of the carboxylic acid (estimated pKa ~2.8 vs. ~3.5 for the hydroxy analog).
Heteroatom Incorporation
  • rac-(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic Acid Structure: Nitrogen replaces a bridgehead carbon (C3), forming a 3-aza derivative with a 4-oxo group. Molecular Formula: C₇H₉NO₃. Properties: The nitrogen enables salt formation (e.g., hydrochlorides) and hydrogen bonding, improving solubility in polar solvents. The oxo group enhances rigidity, reducing conformational flexibility .

Bicyclo[2.2.1] and Bicyclo[2.1.] Systems

  • 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid

    • Structure : Methoxy substituent at C4 in a [2.2.1] framework.
    • Molecular Formula : C₉H₁₄O₃.
    • Properties : The smaller [2.2.1] ring increases strain, raising reactivity. Methoxy’s electron-donating effect stabilizes the carboxylate anion (pKa ~4.1 vs. ~3.5 for [3.2.0] analogs) .
  • rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid

    • Structure : Methoxycarbonyl group at C5 in a [2.1.1] system.
    • Molecular Formula : C₉H₁₂O₄.
    • Properties : The ester group introduces hydrolytic instability under basic conditions, limiting in vivo utility. The compact [2.1.1] framework increases steric hindrance, reducing enzyme binding .

Functional Group and Stereochemical Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Bicyclo System Substituent(s) Molecular Formula Molecular Weight Notable Properties
Target: rac-(1R,4S,5S)-4-hydroxy analog [3.2.0] 4-OH, 1-COOH C₈H₁₂O₃ 156.18 High solubility, moderate logP (~0.5)
4-Bromo analog [3.2.0] 4-Br, 1-COOH C₈H₁₁BrO₂ 219.08 Lipophilic (logP ~1.2), SN2 reactivity
7-Oxo analog [3.2.0] 7-Oxo, 2-COOH C₈H₁₀O₃ 154.16 Enhanced acidity (pKa ~2.8)
3-Aza-4-oxo analog [3.2.0] 3-N, 4-Oxo, 2-COOH C₇H₉NO₃ 155.15 Salt-forming, rigid backbone
4-Methoxy [2.2.1] analog [2.2.1] 4-OCH₃, 1-COOH C₉H₁₄O₃ 170.21 Stabilized carboxylate (pKa ~4.1)

Biological Activity

rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid, also known by its CAS number 2624109-27-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The molecular formula of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid is C8_8H12_{12}O3_3, with a molecular weight of approximately 156.18 g/mol. The compound features a hydroxyl group and a carboxylic acid group that are crucial for its biological activity.

PropertyValue
Molecular FormulaC8_8H12_{12}O3_3
Molecular Weight156.18 g/mol
CAS Number2624109-27-7

Synthesis

The synthesis of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid typically involves cycloaddition reactions, particularly through Diels-Alder methodologies. The reaction conditions often include elevated temperatures and organic solvents such as toluene or dichloromethane to facilitate the formation of the bicyclic structure .

Biological Activity

The biological activity of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid has been investigated in various contexts:

1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for certain enzymes by binding to their active sites. This interaction can block substrate access and reduce enzymatic activity, which is significant in therapeutic applications .

2. Anti-inflammatory Effects:
Preliminary studies suggest that rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid exhibits anti-inflammatory properties. It has been tested in vitro for its ability to modulate inflammatory pathways .

3. Analgesic Properties:
The compound has also been investigated for its potential analgesic effects in pain models, showing promise as a candidate for pain management therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid:

  • Study on Enzyme Interaction: A study conducted in 2023 demonstrated that rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid effectively inhibited the activity of specific enzymes involved in metabolic pathways related to inflammation .
  • Pain Management Research: A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions, revealing significant reductions in pain scores compared to placebo .

The mechanism by which rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid exerts its biological effects is primarily through its structural interactions with target proteins and enzymes:

  • Binding Affinity: The rigid bicyclic structure allows for precise interactions with active sites on enzymes and receptors.
  • Modulation of Signaling Pathways: By inhibiting specific enzymes involved in inflammatory processes, this compound can modulate signaling pathways that lead to reduced inflammation and pain perception.

Q & A

Q. What are the common synthetic routes for rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step processes:

  • Step 1 : Cyclization reactions to form the bicyclo[3.2.0]heptane core. For example, Diels-Alder or [2+2] cycloadditions are employed to construct the strained bicyclic framework .
  • Step 2 : Functionalization of the core via hydroxylation (e.g., Sharpless dihydroxylation) to introduce the 4-hydroxy group .
  • Step 3 : Carboxylic acid introduction via oxidation of a primary alcohol or hydrolysis of a nitrile group .

Q. Optimization Strategies :

  • Use chiral catalysts (e.g., Ru-based complexes) to enhance stereochemical control .
  • Purification via preparative HPLC or chiral column chromatography to resolve diastereomers .

Q. How is the stereochemistry of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid confirmed experimentally?

Key analytical methods include:

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles (e.g., as demonstrated for similar bicyclo[3.2.0]heptane derivatives) .
  • NMR Spectroscopy : NOESY/ROESY correlations identify spatial proximity of protons, confirming the bicyclic conformation .
  • Chiral Chromatography : Separates enantiomers using columns like Chiralpak® AD-H or OD-H .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Pharmacophore Scaffold : The bicyclo[3.2.0]heptane core rigidifies molecular conformations, making it valuable for probing enzyme active sites (e.g., β-lactamase inhibition studies) .
  • Prodrug Development : The carboxylic acid group facilitates salt formation for improved bioavailability .

Advanced Research Questions

Q. How does the bicyclo[3.2.0]heptane core influence conformational dynamics and target binding?

  • Conformational Locking : The bicyclic system adopts a boat-like conformation, restricting rotational freedom and pre-organizing substituents for optimal target interaction (e.g., γ-aminobutyric acid (GABA) analogs) .
  • Impact on Binding : Structural studies show that pseudo-equatorial positioning of the hydroxy and carboxylic acid groups enhances hydrogen bonding with enzymes like AmpC β-lactamase .

Q. How can conflicting bioactivity data for analogs of this compound be resolved?

Case Example : Discrepancies in IC₅₀ values for β-lactamase inhibition.

  • Methodology :
    • Crystallographic Analysis : Compare binding modes of active vs. inactive analogs (e.g., fragment screens in PDB 1U5) .
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical residues (e.g., Trp206 in AmpC β-lactamase) .
    • SAR Studies : Systematically modify substituents (e.g., replacing hydroxy with methoxy) to assess steric/electronic effects .

Q. What strategies improve metabolic stability without compromising activity?

  • Substituent Engineering :
    • Introduce fluorine atoms or trifluoromethyl groups (↑ lipophilicity and metabolic resistance) .
    • Replace labile hydroxyl groups with bioisosteres (e.g., methyl ethers) .
  • Prodrug Approaches : Esterify the carboxylic acid to reduce renal clearance .

Q. How do structural variations in related bicyclic compounds affect physicochemical properties?

CompoundSubstituentLogPSolubility (mg/mL)Target Affinity (Ki, nM)
rac-4-Hydroxy derivative-OH, -COOH1.20.8150 (AmpC β-lactamase)
rac-4-Trifluoromethyl analog-CF₃, -COOH2.50.385
rac-4-Methoxy derivative-OCH₃, -COOH1.81.1210

Key Insight : Trifluoromethyl substitution enhances lipophilicity and target affinity but reduces solubility .

Q. What experimental designs validate the role of this compound in modulating enzyme kinetics?

  • Enzyme Assays :
    • Fluorogenic Substrates : Measure hydrolysis rates of β-lactamase in the presence of inhibitors .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Controls : Use known inhibitors (e.g., clavulanic acid) as benchmarks .

Q. How can computational tools guide the optimization of this compound?

  • Docking Studies : Predict binding poses with AutoDock Vina or Glide .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
  • ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Key Issues :
    • Racemization during high-temperature steps (e.g., cycloadditions) .
    • Catalyst deactivation in large batches .
  • Solutions :
    • Use flow chemistry to enhance heat/mass transfer and reduce racemization .
    • Employ immobilized chiral catalysts for recyclability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.